

scale-up synthesis of 6-Bromo-3,3-difluoroindolin-2-one

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Compound of Interest

Compound Name: 6-Bromo-3,3-difluoroindolin-2-one

Cat. No.: B1447479

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An increasing interest in fluorinated organic molecules within the pharmaceutical and agrochemical sectors has driven the demand for robust and scalable synthetic methodologies. The incorporation of fluorine atoms can significantly enhance the metabolic stability, lipophilicity, and binding affinity of bioactive compounds. This document provides a detailed protocol for the proposed scale-up synthesis of **6-Bromo-3,3-difluoroindolin-2-one**, a valuable building block for the development of novel therapeutic agents. The described methodology is based on established chemical transformations for analogous structures.

Proposed Synthetic Pathway

The synthesis of **6-Bromo-3,3-difluoroindolin-2-one** can be envisioned through a two-step process starting from the commercially available 6-Bromoindolin-2-one. The first step involves the activation of the C3 position, followed by a difluorination reaction.

Experimental Protocols

Materials and Equipment

- 6-Bromoindolin-2-one
- N-Fluorobenzenesulfonimide (NFSI)
- Anhydrous acetonitrile
- Nitrogen gas supply

- Glass reactors with overhead stirrers, temperature control, and reflux condensers
- Standard laboratory glassware
- Rotary evaporator
- Filtration apparatus
- High-performance liquid chromatography (HPLC) system
- Nuclear magnetic resonance (NMR) spectrometer
- Mass spectrometer

Step 1: Synthesis of 6-Bromo-3,3-difluoroindolin-2-one

This procedure is adapted from methodologies for the difluorination of similar oxindole structures.

Protocol:

- To a clean and dry 1 L three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 6-Bromoindolin-2-one (1 equivalent).
- Add anhydrous acetonitrile to the flask to achieve a concentration of 0.2 M.
- Begin stirring the mixture under a nitrogen atmosphere at room temperature until the starting material is fully dissolved.
- In a separate flask, dissolve N-Fluorobenzenesulfonimide (NFSI) (2.5 equivalents) in anhydrous acetonitrile.
- Slowly add the NFSI solution to the solution of 6-Bromoindolin-2-one dropwise over a period of 30 minutes. An exotherm may be observed.
- After the addition is complete, heat the reaction mixture to 60 °C and maintain this temperature for 12-24 hours.
- Monitor the reaction progress by HPLC or TLC until the starting material is consumed.

- Once the reaction is complete, cool the mixture to room temperature.
- Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the acetonitrile.
- Redissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield **6-Bromo-3,3-difluoroindolin-2-one** as a solid.

Data Presentation

Parameter	Value
Starting Material	6-Bromoindolin-2-one
Reagent	N-Fluorobenzenesulfonimide (NFSI)
Solvent	Anhydrous Acetonitrile
Reaction Temperature	60 °C
Reaction Time	12-24 hours
Purification Method	Column Chromatography
Expected Yield	Moderate to Good (based on similar reactions)
Product Appearance	Solid

Visualizations



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Caption: Proposed workflow for the synthesis of **6-Bromo-3,3-difluoroindolin-2-one**.

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